2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be catalyzed by transition metals or organocatalysts to enhance efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often involve solventless reactions to adhere to green chemistry principles . These methods include simple heating and purification techniques that minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated derivatives, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates these receptors, potentially exerting antipsychotic effects . Additionally, it may inhibit β-amyloid protein aggregation, which is relevant in Alzheimer’s disease treatment .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: This compound shares a similar isoindoline-1,3-dione scaffold and is used in the development of protein degrader libraries.
N-isoindoline-1,3-diones: These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, and are used in pharmaceutical synthesis and organic synthesis.
Uniqueness
2-(2-(Piperidin-4-ylidene)propyl)isoindoline-1,3-dione is unique due to its specific piperidine substitution, which imparts distinct chemical reactivity and biological activity compared to other isoindoline-1,3-dione derivatives .
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylidenepropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N2O2/c1-11(12-6-8-17-9-7-12)10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-5,17H,6-10H2,1H3 |
InChI Key |
SAVWYXKNXAKJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCNCC1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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